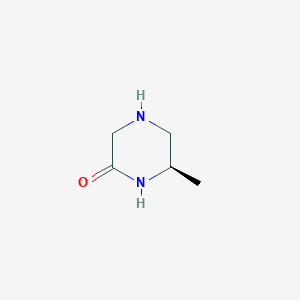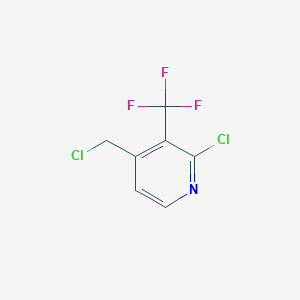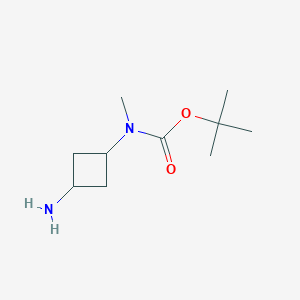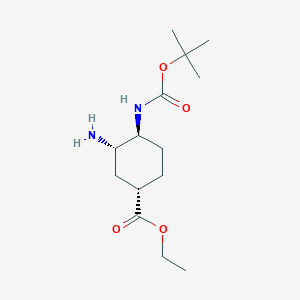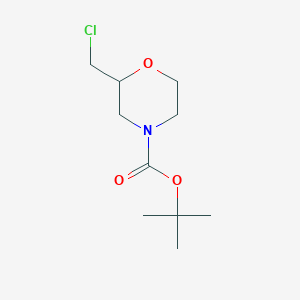
tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate
Vue d'ensemble
Description
“tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate” is a chemical compound with the CAS Number: 650579-38-7 . It has a molecular weight of 235.71 and its IUPAC name is tert-butyl 2-(chloromethyl)-4-morpholinecarboxylate . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H18ClNO3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-7H2,1-3H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a sealed, dry environment at 2-8°C .Applications De Recherche Scientifique
Synthesis of Morpholine Derivatives
Research has explored the synthesis of various morpholine derivatives using tert-butyl 2-(chloromethyl)morpholine-4-carboxylate. For example, one study demonstrated the diastereoselective transformation of 1-tert-Butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine, which served as a substrate for further chemical transformations (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).
Organic Chemistry and Catalysis
This compound has been utilized in various organic chemistry applications. For instance, it has been involved in the α-amidoalkylation of ambident nucleophiles, highlighting its versatility in organic synthesis (Dobrev, Benin, & Nechev, 1992). Additionally, it has contributed to the development of solvent-free alkaline-earth metal cations, indicating its use in the study of metal···fluorine interactions and catalytic activity in ring-opening polymerization (Sarazin, Liu, Roisnel, Maron, & Carpentier, 2011).
Chemical Reagents
The compound has been employed in the development of new chemical reagents. For example, its derivatives have been used as tert-butoxycarbonylation reagents for acidic proton-containing substrates like phenols and aromatic amines, showcasing its importance in the field of synthetic chemistry (Saito, Ouchi, & Takahata, 2006).
Protection Groups in Chemistry
It also plays a role in the development of protection groups in synthetic chemistry. The 9-(4-bromophenyl)-9-fluorenyl group, activated by palladium-catalyzed cross-coupling with morpholine, demonstrates the compound's utility in creating novel amine protection strategies (Surprenant & Lubell, 2006).
Medicinal Chemistry
In medicinal chemistry, this compound has contributed to the development of potential drug candidates. For instance, N-tert-butyl isoquine (GSK369796), a novel synthetic quinoline, was developed for treating malaria, showcasing the compound's relevance in drug discovery and development (O’Neill et al., 2009).
Materials Science
In materials science, the compound has been used in the synthesis of novel polymers and materials. For example, research on copolymers from tert-butyl methacrylate and 2-propenyl isocyanate suggests its application in photoresist materials (Ferbitz & Mormann, 2003).
Environmental Chemistry
In the field of environmental chemistry, it has been employed in the removal of pesticides from wastewater, indicating its potential use in environmental remediation and sustainability efforts (Boudesocque, Guillon, Aplincourt, Martel, & Noël, 2008).
Safety and Hazards
The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with this compound are H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Propriétés
IUPAC Name |
tert-butyl 2-(chloromethyl)morpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTUWBGNUYXETD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40728256 | |
| Record name | tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
650579-38-7 | |
| Record name | tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Benzenesulfonyl-4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1529679.png)

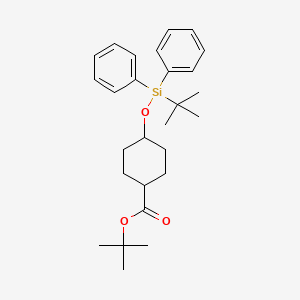
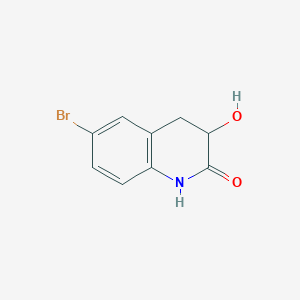
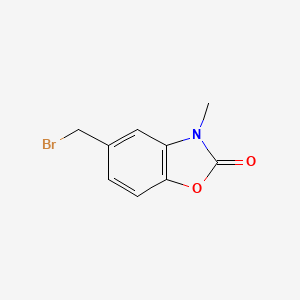
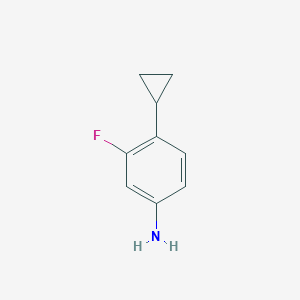
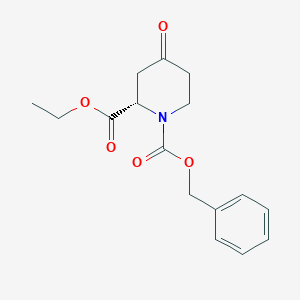
![Ethyl pyrazolo[1,5-b]pyridazine-2-carboxylate](/img/structure/B1529694.png)
![1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate](/img/structure/B1529695.png)
